3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane
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Overview
Description
3-(Ethoxycarbonyl)tricyclo[3210]octane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane typically involves a series of cyclization reactions. One efficient method for constructing the tricyclo[3.2.1.0]octane system is through a homoallylic cyclization . This method simplifies the synthesis process and enhances the yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes refining reaction conditions, such as temperature and pressure, and using catalysts to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.1.0]octane-3-carboxylic acid: This compound shares a similar tricyclic structure but differs in its functional groups.
Bicyclo[3.2.1]octane: This compound has a similar bicyclic framework but lacks the third ring present in 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane.
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of the ethoxycarbonyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
ethyl tricyclo[3.2.1.02,4]octane-3-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)10-8-6-3-4-7(5-6)9(8)10/h6-10H,2-5H2,1H3 |
InChI Key |
GITNGLJKOYUNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1C3CCC2C3 |
Origin of Product |
United States |
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